Superior Objective Response Rate of TOMOX (Oxaliplatin + Raltitrexed) Versus Oxaliplatin + 5-FU/LV in Phase III Trial
In a randomized phase III trial comparing oxaliplatin plus raltitrexed versus oxaliplatin plus 5-FU/LV in 214 patients with recurrent/metastatic colorectal cancer, the raltitrexed-containing regimen (TOMOX) demonstrated a significantly higher objective response rate. [1]
| Evidence Dimension | Objective Response Rate |
|---|---|
| Target Compound Data | 29.1% (oxaliplatin + raltitrexed) |
| Comparator Or Baseline | 17.0% (oxaliplatin + 5-FU/LV) |
| Quantified Difference | Absolute increase of 12.1% (relative increase of 71%) |
| Conditions | Phase III randomized trial; raltitrexed 3 mg/m² + oxaliplatin 130 mg/m² vs. 5-FU 375 mg/m² + LV 200 mg/m² + oxaliplatin 130 mg/m²; 21-day cycles for up to 6 cycles |
Why This Matters
For procurement in oxaliplatin-based colorectal cancer studies, the raltitrexed combination provides a statistically significant 12.1% absolute improvement in objective response over the 5-FU/LV comparator.
- [1] Wang JL, Li J, Qin SK, et al. Randomized multicenter phase III trial of oxaliplatin plus raltitrexed versus oxaliplatin plus fluorouracil and leucovorin for advanced colorectal cancer. Lin Chuang Zhong Liu Xue Za Zhi. 2012;17(1):2. View Source
